molecular formula C23H18F4N6O2 B10854387 Simmiparib

Simmiparib

Cat. No.: B10854387
M. Wt: 486.4 g/mol
InChI Key: QNQFPYADHVFRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Simmiparib is a highly potent and orally active inhibitor of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. These enzymes are involved in various cellular processes, including DNA repair and programmed cell death. This compound exhibits inhibitory activity against poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2 with IC50 values of 1.75 nanomolar and 0.22 nanomolar, respectively . It has shown remarkable anticancer activities in cells and animal models, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simmiparib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for pharmaceutical use. The production involves rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Simmiparib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of this compound .

Scientific Research Applications

Simmiparib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its higher potency and selectivity for poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2 compared to its parent compound Olaparib. It exhibits more potent anticancer activities and has shown better efficacy in preclinical models .

Properties

Molecular Formula

C23H18F4N6O2

Molecular Weight

486.4 g/mol

IUPAC Name

4-[[4-fluoro-3-[5-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C23H18F4N6O2/c1-12-10-32(11-19-29-31-22(33(12)19)23(25,26)27)21(35)16-8-13(6-7-17(16)24)9-18-14-4-2-3-5-15(14)20(34)30-28-18/h2-8,12H,9-11H2,1H3,(H,30,34)

InChI Key

QNQFPYADHVFRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=NN=C(N12)C(F)(F)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Origin of Product

United States

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